Cas no 2229471-89-8 (3-(3,3,3-trifluoro-2-hydroxypropyl)benzonitrile)

3-(3,3,3-Trifluoro-2-hydroxypropyl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a trifluoromethyl and hydroxyl group on the propyl side chain. This structure imparts unique physicochemical properties, including enhanced polarity and potential metabolic stability due to the trifluoromethyl group. The hydroxyl group provides a reactive site for further derivatization, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its trifluoromethyl moiety may improve lipophilicity and bioavailability, while the nitrile group offers additional functionalization opportunities. The compound is particularly valuable in the development of bioactive molecules, where fluorination is leveraged to optimize binding affinity and pharmacokinetic profiles.
3-(3,3,3-trifluoro-2-hydroxypropyl)benzonitrile structure
2229471-89-8 structure
Product Name:3-(3,3,3-trifluoro-2-hydroxypropyl)benzonitrile
CAS No:2229471-89-8
MF:C10H8F3NO
MW:215.17183303833
CID:6331863
PubChem ID:145407223
Update Time:2025-10-19

3-(3,3,3-trifluoro-2-hydroxypropyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(3,3,3-trifluoro-2-hydroxypropyl)benzonitrile
    • EN300-1957740
    • 2229471-89-8
    • Inchi: 1S/C10H8F3NO/c11-10(12,13)9(15)5-7-2-1-3-8(4-7)6-14/h1-4,9,15H,5H2
    • InChI Key: MAQLASYWPODEFR-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=CC=C(C#N)C=1)O)(F)F

Computed Properties

  • Exact Mass: 215.05579836g/mol
  • Monoisotopic Mass: 215.05579836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 44Ų

3-(3,3,3-trifluoro-2-hydroxypropyl)benzonitrile Pricemore >>

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Additional information on 3-(3,3,3-trifluoro-2-hydroxypropyl)benzonitrile

3-(3,3,3-Trifluoro-2-Hydroxypropyl)Benzonitrile: A Comprehensive Overview

3-(3,3,3-Trifluoro-2-Hydroxypropyl)Benzonitrile, also known by its CAS number 2229471-89-8, is a highly specialized organic compound that has garnered significant attention in various scientific and industrial fields. This compound is characterized by its unique structure, which combines a benzonitrile group with a trifluoropropyl moiety containing a hydroxyl group. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for research and application.

The benzonitrile group in the molecule contributes to its aromatic stability and reactivity, while the trifluoropropyl group introduces fluorine atoms, which are known for their electron-withdrawing effects and ability to enhance the molecule's stability and solubility. The hydroxyl group further adds complexity to the molecule's reactivity and functionality. These features make 3-(3,3,3-Trifluoro-2-Hydroxypropyl)Benzonitrile a versatile compound with potential applications in pharmaceuticals, agrochemicals, and advanced materials.

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a building block in organic synthesis. Researchers have employed various methodologies to synthesize this compound, including nucleophilic substitution reactions and coupling techniques. The use of fluorinated intermediates has been particularly promising, as it allows for precise control over the molecule's structure and properties.

In terms of applications, 3-(3,3,3-Trifluoro-2-Hydroxypropyl)Benzonitrile has shown promise in the development of bioactive compounds. Its unique combination of functional groups makes it an ideal candidate for drug discovery programs targeting specific biological pathways. For instance, studies have indicated that this compound may exhibit anti-inflammatory or antioxidant properties due to its ability to interact with cellular receptors and enzymes.

Beyond pharmaceutical applications, this compound has also been investigated for its potential in agrochemicals. Its fluorinated structure provides resistance to environmental degradation, making it suitable for use in pesticides or herbicides that require long-lasting efficacy. Additionally, the hydroxyl group can be modified to enhance the compound's bioavailability or target specificity.

The latest research on CAS 2229471-89-8 has also explored its role in materials science. By incorporating this compound into polymer matrices or nanomaterials, scientists aim to develop advanced materials with improved mechanical properties or thermal stability. The fluorinated propyl group contributes to these enhancements by creating strong intermolecular interactions within the material matrix.

In conclusion, 3-(3,3,3-Trifluoro-2-Hydroxypropyl)Benzonitrile, with its unique structure and versatile functional groups, represents a valuable compound for both academic research and industrial applications. Its potential in pharmaceuticals, agrochemicals, and materials science underscores its importance as a building block in modern chemistry. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly significant role in various scientific disciplines.

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